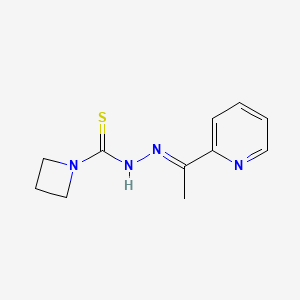

1-Azetidinethiocarboxylic acid, (1-(2-pyridyl)ethylidene)hydrazide

Description

Significance of Oncogenic Mutations in TP53 and Associated Therapeutic Challenges

Mutations in the TP53 gene are the most prevalent genetic alterations observed in human cancers, highlighting their significant role in tumorigenesis. spandidos-publications.com The tumor suppressor protein p53, encoded by TP53, is crucial for regulating various cellular processes, including cell cycle control, DNA repair, apoptosis, autophagy, metabolism, and immune response. spandidos-publications.com These mutations are primarily missense changes, leading to the production of mutant p53 proteins (mutp53). spandidos-publications.com Mutp53 proteins often exhibit a loss of their original tumor-suppressive function, can exert a dominant-negative effect on wild-type p53 activity, and may acquire new oncogenic properties, referred to as gain of function (GOF). spandidos-publications.com

The diverse nature and effects of TP53 mutations present significant therapeutic challenges. Mutant p53 can promote cancer cell proliferation, migration, invasion, and metastasis. researchgate.net Furthermore, TP53 mutations are associated with resistance to various cancer therapies, including chemotherapy and radiotherapy. researchgate.net While restoring wild-type p53 function or targeting the oncogenic properties of mutp53 holds therapeutic promise, the heterogeneity of mutations and the complex roles of mutp53 in cancer progression necessitate the development of targeted and allele-specific therapeutic strategies.

Overview of Molecular Strategies for Mutant TP53 Modulation in Disease Contexts

Given the critical role of mutant p53 in cancer, various molecular strategies are being explored to modulate its activity for therapeutic benefit. These strategies broadly aim to either restore wild-type p53 function or directly target the gain-of-function activities of mutp53. Approaches include the use of small molecules that can refold misfolded mutant p53 proteins back into a wild-type-like conformation, thereby restoring their ability to induce cell cycle arrest and apoptosis. spandidos-publications.comresearchgate.net Other strategies involve targeting the interactions between mutant p53 and other cellular proteins that contribute to its oncogenic functions. spandidos-publications.com

Preclinical research has investigated several compounds designed to reactivate mutant p53. These include molecules that act as zinc chaperones to stabilize mutants with reduced zinc-binding capacity or compounds that bind to the DNA-binding domain of mutp53 to restore wild-type conformation. researchgate.netnih.gov The goal of these strategies is to selectively induce cell death or inhibit the growth of cancer cells harboring specific TP53 mutations while sparing normal cells.

Introduction to NSC319726 as a Preclinical Research Compound with Diverse Biological Activities

NSC319726 is a preclinical research compound that has demonstrated diverse biological activities, notably its potential for modulating mutant p53. It is a thiosemicarbazone derivative. apexbt.comnih.gov NSC319726 has been identified as a reactivator of mutant p53, particularly the p53R175 mutant, which is a common structural mutation that impairs DNA binding. apexbt.comtocris.comselleckchem.comrndsystems.comcaymanchem.com Research indicates that NSC319726 can restore a wild-type-like structure and function to the p53R175 mutant protein. apexbt.comtocris.comselleckchem.comrndsystems.comcaymanchem.comcinj.org

Beyond its effects on mutant p53, NSC319726 has also been shown to possess other biological activities. It functions as a copper ionophore, generating reactive oxygen species (ROS) and inducing cell cycle arrest in certain cancer cell models, such as glioblastoma cells. nih.gov This copper-dependent mechanism appears to be distinct from its p53-modulating activity in some contexts. nih.gov Additionally, NSC319726 has demonstrated broad-spectrum antifungal activity and has shown inhibitory effects against multidrug-resistant Escherichia coli strains. caymanchem.commdpi.comresearchgate.net These varied activities highlight NSC319726 as a compound with multiple potential mechanisms of action, making it a subject of interest in preclinical investigations for different therapeutic applications.

Structure

3D Structure

Properties

CAS No. |

71555-25-4 |

|---|---|

Molecular Formula |

C11H14N4S |

Molecular Weight |

234.32 g/mol |

IUPAC Name |

N-[(Z)-1-pyridin-2-ylethylideneamino]azetidine-1-carbothioamide |

InChI |

InChI=1S/C11H14N4S/c1-9(10-5-2-3-6-12-10)13-14-11(16)15-7-4-8-15/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)/b13-9- |

InChI Key |

XDHBUMNIQRLHGO-LCYFTJDESA-N |

Isomeric SMILES |

C/C(=N/NC(=S)N1CCC1)/C2=CC=CC=N2 |

Canonical SMILES |

CC(=NNC(=S)N1CCC1)C2=CC=CC=N2 |

Synonyms |

NSC319726 ZMC1 compound |

Origin of Product |

United States |

Mechanistic Investigations of Nsc319726 in Mutant Tp53 Reactivation

Allele-Specific Reactivation of TP53 Mutants by NSC319726

Research indicates that NSC319726 exhibits allele-specific reactivation of p53 mutants. oncotarget.comselleckchem.comnih.govaacrjournals.org Its most marked activity is observed against the p53R175H mutant. frontiersin.orgoncotarget.comselleckchem.comrndsystems.comnih.govaacrjournals.orgnih.govcenmed.comoncotarget.commedchemexpress.com Studies using cell lines and xenograft models with different p53 mutations have shown that NSC319726 significantly inhibits the growth of cells expressing p53R175H, while having minimal effects on cells with wild-type p53 or other common mutants like p53R248W or p53R273H. frontiersin.orgselleckchem.comnih.govmedchemexpress.comcaymanchem.com This suggests a targeted mechanism dependent on the specific structural defect of the p53R175H mutant. oncotarget.comnih.govoncotarget.com

Data illustrating the allele-specific activity of NSC319726 can be summarized as follows:

| Cell Line (p53 Status) | NSC319726 Activity (e.g., Growth Inhibition IC50) | Relative Sensitivity | Source Snippets |

| TOV112D (p53R175H) | Low IC50 (e.g., 8 nM in fibroblasts) | High | selleckchem.comrndsystems.comcenmed.commedchemexpress.comtocris.com |

| H460 (p53+/+) | High IC50 (>10 µM) | Low | selleckchem.comnih.govmedchemexpress.comcaymanchem.com |

| MDAMB468 (p53R273W) | Growth not significantly inhibited | Low | selleckchem.comnih.govmedchemexpress.comcaymanchem.com |

| OVCAR3 (p53R248W) | Less sensitive than p53R175H cells | Low | frontiersin.orgnih.govcaymanchem.com |

| SKOV3 (p53-/-) | Low sensitivity | Low | frontiersin.orgselleckchem.comnih.govmedchemexpress.comcaymanchem.com |

Focus on p53R175H Conformational Restoration Mechanisms

The p53R175H mutation is a common "hotspot" mutation located in the DNA binding domain of the p53 protein. nih.gov This mutation disrupts the protein's native conformation, leading to a loss of its ability to bind to target DNA sequences and exert tumor suppressor functions. oup.comnih.govaacrjournals.orgnih.govoncotarget.comfrontiersin.org NSC319726 has been shown to induce a "WT-like" conformational change in the p53R175H mutant protein. frontiersin.orgoncotarget.comselleckchem.comnih.govcaymanchem.com This restoration of proper folding is a key aspect of NSC319726's mechanism. oncotarget.commdpi.comselleckchem.comoup.comrndsystems.comnih.gov Evidence for this conformational change includes the ability of NSC319726-treated p53R175H protein to be recognized by antibodies specific for the wild-type conformation and a loss of recognition by mutant-specific antibodies. nih.gov

Role of Zinc Ion Modulation and Binding in p53 Re-folding Processes

Proper folding and function of wild-type p53 require the binding of a single zinc ion within its DNA binding domain. oup.comaacrjournals.orgnih.govoncotarget.comfrontiersin.org This zinc ion is coordinated by specific amino acid residues. oncotarget.comoncotarget.com Mutations in or near the zinc-binding site, such as R175H, can impair the protein's ability to bind zinc, leading to misfolding and loss of function. aacrjournals.orgnih.govoncotarget.comfrontiersin.org NSC319726's activity is dependent on its metal ion chelating properties. selleckchem.comnih.govaacrjournals.orgnih.govnih.gov It has been hypothesized that NSC319726 facilitates the refolding of the p53R175H mutant by modulating intracellular zinc levels and providing zinc to the misfolded protein, allowing it to regain a functional conformation. oncotarget.comresearchgate.netnih.govaacrjournals.orgnih.govoncotarget.comfrontiersin.org The presence of zinc chloride at low concentrations has been shown to enhance the activity of NSC319726. nih.govoncotarget.commdpi.com

Characterization of NSC319726 as a Zinc Metallochaperone

Based on its ability to restore wild-type structure and function to zinc-binding impaired p53 mutants, particularly p53R175H, by facilitating zinc binding and proper folding, NSC319726 has been characterized as a zinc metallochaperone (ZMC). frontiersin.orgoncotarget.commdpi.comaacrjournals.orgoup.comresearchgate.netnih.govfrontiersin.orgmdpi.commdpi.com This novel mechanism involves NSC319726 acting as a zinc buffer, providing an optimal concentration of zinc to the misfolded mutant protein to facilitate its refolding. oncotarget.commdpi.comnih.govfrontiersin.org This is distinct from simply adding free zinc, which may not be effectively utilized by the misfolded mutant protein due to impaired binding affinity or cellular homeostatic mechanisms. nih.gov

Downstream Molecular Pathway Activation by NSC319726

The restoration of a wild-type-like conformation to mutant p53 by NSC319726 leads to the recovery of its transcriptional activity. oncotarget.comselleckchem.comnih.govcaymanchem.com This reactivation results in the induction of downstream molecular pathways typically regulated by wild-type p53, including those involved in cell cycle arrest and apoptosis. frontiersin.orgselleckchem.comcaymanchem.commdpi.comcore.ac.uk

Induction of p53 Target Gene Expression

A key consequence of NSC319726-mediated p53 reactivation is the restoration of sequence-specific DNA binding and transcriptional regulation of p53 target genes. frontiersin.orgselleckchem.comnih.govcaymanchem.com Studies have demonstrated that NSC319726 treatment leads to increased mRNA and protein levels of several well-known p53 target genes in cells expressing the p53R175H mutant. frontiersin.orgnih.govcaymanchem.comcore.ac.ukescholarship.org

Transcriptional Regulation of Pro-apoptotic Genes (e.g., PUMA, Noxa)

Among the p53 target genes upregulated by NSC319726, pro-apoptotic genes like PUMA (p53 upregulated modulator of apoptosis) and Noxa are particularly significant. frontiersin.orgnih.govmdpi.comcore.ac.ukescholarship.orgnih.govresearchgate.net PUMA and Noxa are critical mediators of p53-dependent apoptosis. mdpi.comnih.govcellsignal.com NSC319726 treatment has been shown to increase the expression levels of PUMA and Noxa, contributing to the induction of apoptosis observed in cancer cells harboring the reactivated p53R175H mutant. frontiersin.orgnih.govmdpi.comcore.ac.ukescholarship.orgnih.govresearchgate.net This transcriptional activation of pro-apoptotic genes is a crucial step in the tumor suppressive activity restored by NSC319726. oncotarget.commdpi.comnih.gov

Data on the induction of p53 target genes by NSC319726:

| p53 Target Gene | Effect of NSC319726 Treatment (in p53R175H cells) | Source Snippets |

| PUMA | Increased mRNA/protein expression | frontiersin.orgnih.govmdpi.comcore.ac.ukescholarship.orgnih.govresearchgate.net |

| Noxa | Upregulated expression | mdpi.comcore.ac.ukescholarship.orgnih.govresearchgate.net |

| p21 | Increased mRNA/protein expression | frontiersin.orgnih.govcaymanchem.comcore.ac.ukescholarship.org |

| MDM2 | Increased mRNA expression | frontiersin.orgnih.govcore.ac.ukescholarship.org |

Regulation of Cell Cycle Regulatory Genes (e.g., p21)

The restoration of a wild-type-like conformation to mutant p53 by NSC319726 leads to the recovery of its transcriptional activity, including the transactivation of downstream target genes involved in cell cycle regulation frontiersin.orgnih.govresearchgate.net. A key target gene regulated by wild-type p53 is p21 (CDKN1A), a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest frontiersin.orgthno.orgspandidos-publications.com.

Research has shown that treatment with NSC319726 induces the expression of p21 in cell lines harboring the p53R175H mutation nih.govresearchgate.net. This induction of p21 is dependent on the presence of the p53R175 mutant protein, as it is not observed in p53-null cell lines or significantly in cells treated with DNA damaging agents that would typically induce p21 via wild-type p53 nih.govresearchgate.net. Chromatin immunoprecipitation (ChIP) analysis has confirmed that NSC319726 treatment restores the ability of the p53R175 mutant protein to bind to the promoter of the p21 gene, indicating a direct restoration of its transcriptional function nih.govresearchgate.net.

In addition to p21, NSC319726 has also been shown to upregulate the expression of other p53 target genes, including MDM2 and pro-apoptotic genes like PUMA frontiersin.orgnih.govresearchgate.netfrontiersin.org. The restoration of MDM2 expression is significant as MDM2 is a negative regulator of p53, and its transactivation by the "WT-like" p53R175 mutant contributes to a decrease in the stability of the mutant protein nih.govresearchgate.net.

Restoration of p53-Dependent Cellular Processes

The reactivation of mutant p53 by NSC319726 restores its ability to induce key cellular processes that are typically controlled by wild-type p53, notably apoptosis and cell cycle arrest spandidos-publications.com. These restored functions contribute to the compound's anti-cancer activity, particularly in cells expressing specific p53 mutations.

Apoptosis Induction in Mutant TP53 Cell Lines

A significant consequence of NSC319726-mediated mutant p53 reactivation is the induction of apoptosis in cancer cell lines harboring specific TP53 mutations, particularly p53R175H apexbt.comoncotarget.comfrontiersin.orgnih.govcaymanchem.com. Studies have demonstrated that NSC319726 treatment leads to a notable increase in apoptotic cells in p53R175 mutant cell lines, such as TOV112D ovarian cancer cells apexbt.comnih.govcaymanchem.com. This effect is observed at concentrations that show preferential toxicity to mutant p53 cells over wild-type cells medchemexpress.comcaymanchem.com.

The induction of apoptosis by NSC319726 is dependent on the presence of the p53R175 mutant protein and the restoration of its function oncotarget.comnih.gov. The compound's ability to induce a wild-type-like conformational change and restore transcriptional activity, including the upregulation of pro-apoptotic genes like PUMA, is central to this process frontiersin.orgnih.govfrontiersin.org. In vivo studies using mouse models carrying the equivalent p53R172H mutation have also shown extensive apoptosis in tissues upon NSC319726 administration nih.govnih.gov. The sensitivity of mutant p53 cell lines to NSC319726-induced apoptosis is significantly reduced when the expression of the mutant p53 protein is silenced, further highlighting the dependence on the mutant protein for the compound's activity oncotarget.com.

Here is a table summarizing the effect of NSC319726 on apoptosis in different cell lines:

| Cell Line | TP53 Status | Apoptosis Induction by 1 µM NSC319726 (24 hours) | Source |

| TOV112D | p53R175H | Abundantly more apoptotic cells / Induction of apoptosis | apexbt.comnih.govcaymanchem.com |

| OVCAR3 | p53R248W | No induction of apoptosis | nih.govcaymanchem.com |

| SKOV3 | p53-/- | No induction of apoptosis | nih.govcaymanchem.com |

Cell Cycle Arrest Mechanisms (e.g., G1 arrest)

In addition to apoptosis, the reactivation of mutant p53 by NSC319726 can also lead to the restoration of cell cycle arrest mechanisms, a critical tumor suppressor function of wild-type p53 spandidos-publications.com. Wild-type p53 is known to induce cell cycle arrest, particularly at the G1 phase checkpoint, primarily through the transcriptional activation of p21 thno.orgspandidos-publications.com.

While the search results primarily highlight the induction of apoptosis and the regulation of p21 expression by NSC319726, some studies also indicate its role in inducing cell cycle arrest. For instance, one study noted G1 cell cycle arrest in certain cell lines treated with NSC319726 nih.gov. This G1 arrest is likely mediated through the restored ability of the reactivated mutant p53 to upregulate p21, which in turn inhibits cyclin E/CDK2 complexes necessary for progression through the G1 phase thno.org.

Alternative Molecular Mechanisms and Biological Activities of Nsc319726

Copper Ionophore Activity and Oxidative Stress Induction

NSC319726 functions as a copper ionophore, binding to copper ions and transporting them across cell membranes. This activity is central to its mechanism of inducing oxidative stress and subsequent cellular responses. nih.gov

Generation of Reactive Oxygen Species (ROS)

The complex of NSC319726 and copper catalyzes the generation of reactive oxygen species (ROS), including potentially singlet oxygen. nih.gov This occurs through the interaction of the copper-bound compound with ambient oxygen. The production of ROS creates a state of oxidative stress within the cell, leading to damage of cellular components. nih.gov Copper ions, being redox-active, can participate in Fenton and Haber-Weiss reactions, which further contribute to the generation of highly reactive hydroxyl radicals. This increase in intracellular ROS is a key initiating event in the biological effects of NSC319726.

Impact on Deoxyribonucleotide Pools and DNA Integrity

The oxidative stress induced by the NSC319726-copper complex has a significant impact on the integrity of deoxyribonucleotide pools and DNA. Research has shown that treatment with copper-bound NSC319726 leads to a depletion of deoxyribosyl-purines, such as 2'-deoxyguanosine. nih.gov This depletion of the building blocks necessary for DNA synthesis and repair can lead to genomic instability. The generation of ROS also directly damages DNA, causing lesions that can interfere with DNA replication and transcription. This DNA damage is considered a primary consequence of the copper-mediated oxidative stress. nih.gov

Cell Cycle Arrest in a TP53-Independent Context

A major outcome of the DNA damage and depletion of deoxyribonucleotide pools caused by NSC319726 is the induction of cell cycle arrest, specifically at the G1 phase. nih.gov This arrest is a cellular defense mechanism to prevent the replication of damaged DNA. While many DNA damage response pathways are mediated by the tumor suppressor protein p53, the cell cycle arrest induced by NSC319726 can occur in a TP53-independent context. The fundamental mechanism of DNA damage itself can trigger cell cycle checkpoints irrespective of p53 status, leading to a halt in cell proliferation.

Hypoxia-Dependent Lethality Modulation

The toxicity of NSC319726 is significantly influenced by the oxygen concentration in the cellular environment. Under hypoxic (low oxygen) conditions, the copper-dependent toxicity of NSC319726 is substantially inhibited. This modulation of lethality is dependent on the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. nih.gov The exact mechanism by which HIF-1α activation counteracts the effects of NSC319726 is a subject of ongoing research, but it highlights a critical aspect of the compound's activity in different physiological and pathological contexts, such as the hypoxic microenvironment of solid tumors.

Antimicrobial Research Applications of NSC319726

In addition to its effects on cancer cells, NSC319726 has demonstrated significant potential in antimicrobial research, particularly as an antifungal agent.

Broad-Spectrum Antifungal Activity

NSC319726 exhibits broad-spectrum antifungal activity against a range of pathogenic fungi. nih.govnih.gov This includes activity against various species of Candida, Aspergillus, and Cryptococcus. nih.gov Notably, the compound has shown efficacy against fluconazole-resistant isolates of Candida species, indicating its potential to combat drug-resistant fungal infections. nih.gov Research has demonstrated that NSC319726 has a fungistatic effect on Candida auris, a multidrug-resistant yeast that poses a significant public health threat. nih.gov The mechanism of its antifungal action is thought to involve the disruption of fungal ribosome biogenesis. nih.gov

The following table summarizes the in vitro antifungal activity of NSC319726 against various clinical isolates of Candida auris.

| Fungal Isolate (Candida auris) | Clade/Origin | MIC (μg/mL) |

| I.2 | I/India | 0.125 |

| I.3 | I/India | 0.25 |

| I.4 | I/India | 0.25 |

| I.5 | I/India | 0.25 |

| I.6 | I/India | 0.25 |

| I.7 | I/India | 0.25 |

| II.1 | II/East Asia | 0.25 |

| III.1 | III/Africa | 0.25 |

| IV.1 | IV/South America | 0.125 |

| IV.2 | IV/South America | 0.25 |

Activity Against Multidrug-Resistant Bacterial Strains (e.g., Escherichia coli)

The current body of scientific literature on NSC319726 primarily focuses on its potent antifungal activities. While it has demonstrated significant efficacy against multidrug-resistant isolates of Candida species, there is a notable lack of available data and research investigating its activity against multidrug-resistant bacterial strains such as Escherichia coli. Extensive searches of scientific databases and publications did not yield specific studies evaluating the antibacterial effects of NSC319726. Therefore, its potential as a treatment for infections caused by multidrug-resistant bacteria remains uninvestigated and unconfirmed.

Proposed Mechanisms of Antimicrobial Action (e.g., Ribosome Inhibition)

The primary proposed mechanism for the antimicrobial action of NSC319726, specifically its antifungal effect, is the inhibition of ribosome biogenesis, which in turn disrupts protein synthesis. researchgate.netnih.gov This mode of action has been substantiated through transcriptome analysis of C. albicans exposed to the compound. researchgate.netnih.gov The analysis revealed a significant downregulation of genes related to translation and ribosome biogenesis. researchgate.netnih.gov By targeting the ribosome, a central component of the cell's protein production machinery, NSC319726 strikes at a fundamental process required for fungal growth, development, and pathogenicity. researchgate.netlongdom.org This mechanism is distinct from many conventional antifungal drugs, which often target the cell wall or membrane. nih.gov The fungicidal activity of NSC319726 against C. albicans further underscores the efficacy of this mechanism. researchgate.net Additionally, the compound has been noted to induce oxidative stress, suggesting a multi-faceted mechanism of action that contributes to its potent antifungal properties. researchgate.net

Antifungal Activity of NSC319726

| Fungal Species | Strain | MIC50 (µg/mL) | Fluconazole MIC50 (µg/mL) |

|---|---|---|---|

| Candida albicans | SC5314 | 0.1 | 0.25 |

| Candida albicans | 5674 | 0.4 | 128 |

| Candida albicans | TW17 | 0.4 | 128 |

| Candida albicans | G5 | 0.4 | 64 |

| Candida parapsilosis | - | 0.1 | 1 |

| Candida guilliermondii | - | 0.2 | 2 |

| Candida glabrata | - | 0.2 | 2 |

| Candida tropicalis | - | 0.2 | 0.5 |

| Candida lusitaniae | - | 0.1 | 2 |

| Candida krusei | - | 0.2 | 32 |

| Cryptococcus neoformans | H99 | 0.2 | 4 |

| Cryptococcus neoformans | JEC-21 | 0.1 | 2 |

| Aspergillus fumigatus | - | 2 | 16 |

Mentioned Compounds

| Compound Name |

|---|

| NSC319726 |

| Fluconazole |

| Caspofungin |

Preclinical Efficacy and Selectivity Studies of Nsc319726

In Vitro Studies in Cancer Cell Models

Laboratory-based studies using cancer cell lines have been fundamental in elucidating the specific mechanism of action and selective cytotoxicity of NSC319726.

A hallmark of NSC319726 is its profound differential activity between cancer cells with mutant p53 and those with wild-type (WT) p53. In vitro studies have consistently demonstrated that NSC319726 selectively inhibits the growth of cancer cells expressing mutant p53, while having minimal to no effect on cells with WT p53. For instance, the compound has shown potent growth inhibition in fibroblast cell lines engineered to express the p53-R175H mutant. In stark contrast, the parental cell line with wild-type p53 showed no significant inhibition, highlighting the compound's specificity for the mutant protein. This selectivity suggests that NSC319726's mechanism is intrinsically linked to the presence of the mutated p53 protein, offering a targeted therapeutic approach.

The potency of NSC319726 has been quantified in cell lines with specific TP53 hotspot mutations. For the p53R175H mutation, one of the most common p53 mutations in human cancers, NSC319726 exhibits a half-maximal inhibitory concentration (IC50) of 8 nM in fibroblast models. nih.gov This indicates high potency against this specific mutant allele. Further studies have revealed that NSC319726 possesses a 10- to 100-fold greater selectivity for the p53R175H mutant over other hotspot p53 mutants, underscoring its allele-specific nature. The mechanism of action is believed to involve the restoration of a wild-type-like conformation to the mutant p53R175H protein, thereby reactivating its tumor-suppressive functions, including the induction of apoptosis. nih.gov

Table 1: In Vitro Potency of NSC319726 in a p53R175H Mutant Cell Line

| Cell Line Background | p53 Status | IC50 (nM) |

|---|---|---|

| Fibroblast | p53R175H | 8 |

Glioblastoma is a devastating brain cancer frequently characterized by TP53 mutations. nih.govnih.gov While the selective action of NSC319726 in engineered cell lines is well-documented, specific studies demonstrating its selective lethality in patient-derived glioblastoma cells are not extensively available in the current body of scientific literature. The translation of findings from model cell lines to patient-derived cells is a critical step in preclinical development, and further research is warranted to establish the efficacy of NSC319726 in this context.

In Vivo Xenograft and Animal Model Investigations

Following promising in vitro results, the efficacy of NSC319726 was evaluated in animal models to assess its therapeutic potential in a more complex biological system.

The in vivo antitumor activity of NSC319726 has been demonstrated in xenograft models, where human cancer cells are implanted into immunodeficient mice. In a model using the TOV112D ovarian cancer cell line, which harbors the p53R175H mutation, administration of NSC319726 led to significant inhibition of tumor growth. Conversely, the compound did not inhibit the growth of xenografts from cell lines with wild-type p53 (H460) or a different p53 mutation (MDAMB468, p53R273W). This provides strong in vivo evidence for its allele-specific antitumor effects.

While pancreatic cancer is another malignancy with a high incidence of TP53 mutations, nih.govmdpi.com specific preclinical studies evaluating the efficacy of NSC319726 in patient-derived or cell line-based pancreatic cancer xenografts are not prominently documented in published research.

Table 2: In Vivo Efficacy of NSC319726 in Human Cancer Xenograft Models

| Cell Line | Cancer Type | p53 Status | Tumor Growth Inhibition |

|---|---|---|---|

| TOV112D | Ovarian | p53R175H | Significant Inhibition |

| H460 | Lung | Wild-Type | No Inhibition |

To further investigate the allele-specific effects of NSC319726 in a genetically controlled system, studies have been conducted in murine models with engineered Trp53 alleles. In mice engineered to carry the p53R172H mutation (the murine equivalent of the human p53R175H), NSC319726 demonstrated significantly greater toxicity compared to its effects in wild-type or p53-null mice. This increased toxicity in the mutant-bearing mice is indicative of a potent, allele-specific activation of a p53-mediated response, likely apoptosis, in normal tissues. These findings provide compelling in vivo evidence that NSC319726 can specifically reactivate the function of this particular mutant p53 protein, leading to a biological response. nih.gov This allele-specific efficacy in a genetically engineered mouse model further validates the targeted mechanism of NSC319726.

Mechanistic Correlations in Preclinical Models

Pharmacodynamic Markers of p53 Reactivation (in vivo)

In vivo studies have provided significant evidence for the allele-specific reactivation of the p53 R175H mutant by NSC319726. nih.govnih.gov Preclinical models, including genetically engineered mice and tumor xenografts, have been instrumental in establishing pharmacodynamic markers that confirm the restoration of wild-type (WT) p53 structure and function. nih.govtocris.com

One of the key in vivo validation studies involved toxicity assays in mice with different p53 genotypes: p53+/+, p53-/-, and p53R172H/R172H knock-in mice (the murine equivalent of the human R175H mutation). nih.gov Researchers hypothesized that if NSC319726 reactivates the mutant p53, the p53R172H mice would exhibit greater toxicity than WT mice, as the restored p53 function would induce apoptosis. The results supported this, demonstrating a genotype-dependent dosage effect, which serves as a direct pharmacodynamic marker of p53 reactivation. nih.gov

Further evidence comes from xenograft tumor models using human cancer cell lines with the p53R175H mutation. nih.gov In these studies, NSC319726 administration led to significant inhibition of tumor growth at doses that were nontoxic to the mice. nih.govnih.gov This anti-tumor activity was shown to be dependent on the presence of the p53 R175H allele, confirming the compound's specific mechanism of action in a living organism. nih.govnih.gov

Mechanistic markers observed in vivo that point to the restoration of WT p53 function include:

Restored Transcriptional Activity: Chromatin immunoprecipitation (ChIP) analysis of xenograft tumors treated with NSC319726 revealed that the reactivated p53R175 mutant could once again bind to the promoters of canonical p53 target genes such as p21, PUMA, and MDM2. This indicates the restoration of sequence-specific DNA binding and transcriptional control, a hallmark of functional p53. nih.gov

Induction of Apoptosis: The compound was found to induce extensive apoptosis in the p53R172H knock-in mice, consistent with the restored tumor suppressor function of reactivated p53. nih.gov

Restoration of MDM2 Regulation: In treated cells, NSC319726 caused a decrease in the stability of the mutant p53 protein. This effect was attributed to the restoration of the negative feedback loop with MDM2, an E3 ubiquitin ligase that is a transcriptional target of p53 and which, in turn, targets p53 for degradation. This restoration of MDM2 regulation is a key indicator of functional p53 signaling. nih.gov

The table below summarizes key in vivo findings that serve as pharmacodynamic markers for NSC319726-mediated p53 reactivation.

| Marker | Preclinical Model | Finding | Reference |

| Genotype-Dependent Toxicity | p53R172H Knock-in Mice | Increased toxicity and mortality observed in p53R172H/R172H mice compared to p53+/+ mice, indicating reactivation of the mutant p53 protein to induce a biological effect. | nih.gov |

| Allele-Specific Tumor Growth Inhibition | Human Cancer Xenografts (e.g., TOV112D, MDAMB468) | Significant reduction in tumor volume in xenografts expressing the p53R175H mutant. | nih.govnih.govtocris.com |

| Restored DNA Binding & Transcription | TOV112D Xenografts | Chromatin immunoprecipitation (ChIP) showed restored binding of mutant p53 to the promoters of target genes p21, PUMA, and MDM2. | nih.gov |

| Induction of Apoptosis | p53R172H Knock-in Mice | Evidence of extensive apoptosis in tissues from treated mutant mice. | nih.gov |

| Restored MDM2 Feedback Loop | In vivo models | Observed destabilization of the mutant p53 protein, indicative of restored negative regulation by its transcriptional target, MDM2. | nih.gov |

Analysis of Cellular Responses to Copper Ionophore Activity (in vivo)

NSC319726 is a thiosemicarbazone, a class of compounds known to be potent metal ion chelators. nih.gov While initially investigated for its zinc-chelating properties, subsequent research has highlighted that NSC319726 also functions as a copper ionophore, binding to copper and transporting it into cells. nih.govnih.govnih.gov This activity is integral to its mechanism and elicits distinct cellular responses that contribute to its anti-cancer effects in vivo.

The primary cellular response to the copper ionophore activity of NSC319726 is the generation of reactive oxygen species (ROS). nih.govnih.gov In preclinical cancer models, copper-ionophores have been shown to generate toxic levels of ROS within tumor cells. oncotarget.comcardiff.ac.uk This increase in intracellular oxidative stress is a critical component of the compound's therapeutic action. nih.govnih.gov The pro-oxidant state induced by the NSC319726-copper complex is believed to contribute to the conformational change that reactivates mutant p53. nih.govresearchgate.net

In vivo, this elevated oxidative stress triggers downstream cellular responses that lead to tumor cell death. nih.gov Studies have shown that the apoptotic activity of NSC319726 in cells with the p53 R175H mutant can be counteracted by treatment with antioxidants like N-acetyl cysteine (NAC), underscoring the essential role of ROS in the compound's mechanism. nih.gov

The key cellular responses linked to NSC319726's copper ionophore activity in preclinical models are summarized below.

| Cellular Response | In Vivo Implication | Mechanism | Reference |

| Increased Reactive Oxygen Species (ROS) | Induction of oxidative stress selectively in cancer cells. | NSC319726 transports copper into cells, which then participates in redox reactions, generating ROS. | nih.govnih.govoncotarget.com |

| Induction of Apoptosis | Tumor cell killing. | Elevated ROS levels contribute to cellular damage and trigger programmed cell death, a process that is enhanced by the reactivated p53. | nih.gov |

| DNA Damage and Cell Cycle Arrest | Inhibition of tumor cell proliferation. | High levels of ROS can cause damage to DNA. This damage, coupled with reactivated p53, leads to cell cycle arrest, primarily at the G1 phase. | nih.gov |

Computational and Omics Based Research Approaches for Nsc319726

Bioinformatics Analysis of Differentially Expressed Genes and Pathways

Bioinformatics analysis plays a crucial role in interpreting high-throughput data generated from experiments involving NSC319726 treatment. By identifying genes that show significant changes in expression and the biological pathways these genes are involved in, researchers can gain insights into the compound's mechanism of action. nih.govnih.govresearchgate.netphcog.comfrontiersin.org

Gene Expression Profiling (e.g., Microarray, RNA-seq)

Gene expression profiling techniques, such as microarrays and RNA sequencing (RNA-seq), are used to measure the activity of thousands of genes simultaneously in response to a treatment like NSC319726. researchgate.netresearchgate.netresearchgate.netresearchgate.netplos.orgthermofisher.comnih.govfrontiersin.orgebi.ac.uk A study investigating the role of NSC319726 in ovarian cancer utilized the gene expression profile dataset GSE35972 from the Gene Expression Omnibus (GEO) database. nih.govnih.govresearchgate.netdovepress.com This dataset contained samples of TOV112D ovarian cancer cells, both untreated and treated with NSC319726. nih.govnih.govresearchgate.netdovepress.com Analysis of this microarray data identified differentially expressed genes (DEGs) between the treated and untreated samples. nih.govnih.govresearchgate.netresearchgate.net In one analysis, a total of 246 DEGs were identified, with 120 upregulated and 126 downregulated genes in the treated samples compared to the untreated ones. nih.gov Another analysis of the same dataset identified 81 DEGs, consisting of 50 upregulated and 31 downregulated genes. researchgate.net These differences in the number of identified DEGs can arise from variations in the analysis parameters and methods used.

Pathway Enrichment Analysis (e.g., KEGG, GO)

Pathway enrichment analysis is performed on the identified DEGs to determine which biological pathways are significantly affected by NSC319726 treatment. researchgate.netresearchgate.netresearchgate.netreactome.orggithub.io Tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) are commonly used for this purpose. nih.govnih.govphcog.comfrontiersin.orgresearchgate.netgithub.io In the study on ovarian cancer cells treated with NSC319726, KEGG pathway analysis revealed that six pathways were significantly perturbed by the DEGs. nih.govnih.gov The oocyte meiosis pathway was identified as the most significantly perturbed pathway, enriched with eight downregulated DEGs. nih.govnih.govresearchgate.netdovepress.com Other pathways significantly impacted included Vibrio cholerae infection and T cell receptor signaling pathway (activated), and mineral absorption, cell cycle, and progesterone-mediated oocyte maturation (inhibited). dovepress.com GO functional enrichment analysis was also performed on the DEGs enriched in identified subnetworks. nih.govnih.gov

Table 1: Significantly Perturbed KEGG Pathways in NSC319726-Treated Ovarian Cancer Cells

| Pathway ID | Pathway Name | Number of Enriched DEGs | Perturbation Status |

| hsa04114 | Oocyte meiosis | 8 | Activated |

| hsa05130 | Vibrio cholerae infection | Not specified | Activated |

| hsa04660 | T cell receptor signaling pathway | Not specified | Activated |

| hsa04979 | Mineral absorption | Not specified | Inhibited |

| hsa04111 | Cell cycle | Not specified | Inhibited |

| hsa04914 | Progesterone-mediated oocyte maturation | Not specified | Inhibited |

Note: The number of enriched DEGs is specifically mentioned for Oocyte meiosis in the source nih.govnih.govresearchgate.netdovepress.com. Perturbation status for pathways other than oocyte meiosis is based on the source dovepress.com.

Identification of Hub Genes and Regulatory Networks (e.g., RPS6KA6, BCL6, FOXO3, CCNB1, CDC20)

Protein-protein interaction (PPI) networks are constructed and analyzed to identify hub genes, which are genes that are highly connected within the network and are likely to play crucial roles in the biological response to NSC319726. nih.govnih.govresearchgate.net In the ovarian cancer study, CCNB1 (Cyclin B1) and CDC20 (Cell Division Cycle 20) were identified as hub genes in the PPI network and subnetwork. nih.govnih.govresearchgate.net These genes are involved in the mitotic cell cycle. nih.govnih.govresearchgate.net Functional annotation of the DEGs also identified several transcription factors and tumor suppressor genes. For instance, BCL6 (B-cell CLL/lymphoma 6) and FOXO3 (Forkhead Box O3) were found to be upregulated, while RPS6KA6 (Ribosomal Protein S6 Kinase, 90kDa, Polypeptide 6) was downregulated in NSC319726-treated samples. nih.govnih.govresearchgate.netdovepress.com These findings suggest that NSC319726 may exert its effects by targeting these specific genes and the pathways they regulate, such as the oocyte meiosis pathway. nih.govnih.govresearchgate.netresearchgate.net

Table 2: Identified Hub Genes and Key Differentially Expressed Genes

| Gene Symbol | Gene Name | Role/Annotation in Study | Expression Change in NSC319726 Treatment |

| RPS6KA6 | Ribosomal Protein S6 Kinase, 90kDa, Polypeptide 6 | Enriched in oocyte meiosis pathway | Downregulated |

| BCL6 | B-cell CLL/lymphoma 6 | Transcription factor | Upregulated |

| FOXO3 | Forkhead Box O3 | Tumor suppressor gene | Upregulated |

| CCNB1 | Cyclin B1 | Hub gene, involved in mitotic cell cycle | Not specified (identified as hub) |

| CDC20 | Cell Division Cycle 20 | Hub gene, involved in mitotic cell cycle | Not specified (identified as hub) |

Pharmacogenomic Analysis and Drug Sensitivity Prediction

Pharmacogenomics integrates genomic information with drug response data to predict how individuals or cell lines will respond to a particular drug. mdpi.comnih.gov This approach is valuable for identifying biomarkers that can predict sensitivity or resistance to NSC319726.

Identification of Biomarkers for Compound Sensitivity and Resistance

Pharmacogenomic analysis of NCI-60 data and other relevant datasets can help identify molecular biomarkers associated with sensitivity or resistance to NSC319726. nih.govresearchgate.netmdpi.comnih.govnih.gov Studies have shown that NSC319726 exhibits higher sensitivity in cell lines carrying p53 mutations, particularly the p53(R175) mutant. researchgate.netmedchemexpress.comselleckchem.com Analysis combining NCI-60 data with gene expression experiments upon NSC319726 treatment has identified gene signatures associated with sensitivity and resistance. nih.gov For example, pathways significantly upregulated in cell lines sensitive or resistant to compounds in the same cluster as NSC319726 have been identified. nih.gov The identification of HIF-1α as a factor contributing to resistance to thiosemicarbazone-induced cytotoxicity has also been reported through this type of analysis. nih.gov These identified genes and pathways may serve as potential biomarkers for predicting the effectiveness of NSC319726 treatment. nih.govnih.govresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Computational approaches, including molecular docking and molecular dynamics simulations, have been employed to investigate the potential interactions of NSC319726 with various proteins, providing insights into its possible mechanisms of action and potential therapeutic applications.

Studies have explored the interaction of NSC319726 (also referred to as NPC in some computational contexts) with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein using molecular docking and dynamics simulations. These analyses aimed to identify potential binding sites and evaluate binding affinities. Computational techniques were applied to a series of compounds known to reactivate p53 mutants, including NSC319726, to assess their potential binding to the SARS-CoV-2 spike protein RBD nih.govresearchgate.net. NSC319726 demonstrated a binding affinity of -6.75 kcal/mol in initial docking studies with the RBD nih.govresearchgate.net. Further molecular dynamics simulations suggested the possibility of dual binding sites for NSC319726 within the RBD, referred to as shifted pocket 1 and pocket 2, with average free energies of binding calculated as -15.59 ± 5.98 kcal/mol and -18.90 ± 5.02 kcal/mol, respectively nih.govresearchgate.net. These computational findings were reported to be in agreement with results obtained for the control ligand dexamethasone (B1670325) (-18.45 ± 2.42 kcal/mol) nih.govresearchgate.net.

The following table summarizes the binding energy data for NSC319726 from these computational studies:

| Protein Target | Computational Method | Binding Affinity (kcal/mol) | Notes | Source |

| SARS-CoV-2 Spike Protein RBD | Molecular Docking | -6.75 | Initial docking result | nih.govresearchgate.net |

| SARS-CoV-2 Spike Protein RBD | Molecular Dynamics | -15.59 ± 5.98 | Average free energy of binding (Pocket 1) | nih.govresearchgate.net |

| SARS-CoV-2 Spike Protein RBD | Molecular Dynamics | -18.90 ± 5.02 | Average free energy of binding (Pocket 2) | nih.govresearchgate.net |

Beyond interactions with viral proteins, bioinformatics analyses have been conducted to explore the molecular mechanisms of NSC319726 in the context of diseases like ovarian cancer. A study utilizing gene expression profile data identified differentially expressed genes (DEGs) in ovarian cancer cells treated with NSC319726 compared to untreated cells nih.gov. Functional annotation of these DEGs indicated enrichment in various Gene Ontology (GO) terms, including "Protein binding" within the molecular function category nih.gov. Protein-protein interaction (PPI) networks were constructed and analyzed to identify potential target genes and pathways influenced by NSC319726 nih.gov. This analysis suggested that NSC319726 might exert its therapeutic effects by targeting genes such as RPS6KA6, BCL6, FOXO3, CCNB1, and CDC20, which were identified as important nodes or enriched in perturbed pathways like oocyte meiosis nih.gov.

NSC319726 is also recognized as a reactivator of mutant p53, particularly the p53 R175 mutant tocris.comcenmed.comselleckchem.com. While its precise mechanism of interaction with mutant p53 is complex and appears to involve more than simple ligand-binding stabilization based on comparisons of binding affinity to purified protein versus cellular efficacy, its function is related to restoring a wild-type-like conformation and activity to the mutant protein selleckchem.comnih.gov. Studies have indicated that NSC319726 treatment can induce a wild-type-like conformational change in the p53 R175 mutant protein, leading to restored sequence-specific p53 transcription selleckchem.com. The activity of NSC319726 in reactivating mutant p53 is also linked to its zinc ion chelating properties and redox changes selleckchem.comnih.gov.

Comparative Analysis and Future Research Directions

Comparison with Other Mutant TP53 Reactivators and Metal Ionophores

NSC319726, also known as Zinc Metallochaperone-1 (ZMC1), belongs to the thiosemicarbazone family of compounds. nih.govmdpi.comselleckchem.comfrontiersin.org Its characterization has provided insights into distinct mechanisms for reactivating mutant p53.

A key aspect of NSC319726's mechanism is its ability to restore a wild-type-like conformation and function to specific mutant p53 proteins, most notably the R175H mutant. nih.govmdpi.comselleckchem.comfrontiersin.orgnih.govapexbt.comfrontiersin.orgtocris.comspandidos-publications.comnih.govcinj.org This is attributed to its properties as a zinc metallochaperone. mdpi.comfrontiersin.orgnih.gov Wild-type p53 requires a bound zinc ion for proper folding and DNA binding, and many missense mutations, including R175H, impair this zinc binding, leading to misfolding and loss of function. nih.govoncotarget.commdpi.comnih.gov NSC319726 functions as a metal ion chelator that can bind zinc and other divalent metal ions. mdpi.comselleckchem.comnih.gov It is proposed to transport extracellular zinc into the cell, increasing intracellular free zinc levels and facilitating the binding of zinc to the destabilized mutant p53 protein, thereby restoring its correct conformation and transcriptional activity. mdpi.comfrontiersin.orgki.se This restoration of structure allows the mutant protein to regain sequence-specific DNA binding and transactivate downstream target genes such as p21, PUMA, and MDM2, which are involved in cell cycle arrest and apoptosis. nih.govnih.govfrontiersin.org Redox changes and the generation of reactive oxygen species (ROS), potentially through interactions with copper and iron, are also implicated in the mechanism of action, contributing to post-translational modifications necessary for p53 activation and the induction of apoptosis. mdpi.commdpi.comselleckchem.comfrontiersin.orgnih.gov The activity mediated by ZMCs can be transient due to the induction of cellular zinc homeostatic mechanisms. mdpi.com

In contrast, other mutant p53 reactivators employ different strategies. For instance, APR-246 (PRIMA-1Met) is a prodrug that converts to the active metabolite methylene (B1212753) quinuclidinone (MQ). ki.sefrontiersin.org MQ is thought to reactivate mutant p53 by binding covalently to cysteine residues in the protein core domain, promoting a folded structure. ki.sefrontiersin.org APR-246's mechanism also involves targeting the cellular redox system, including the depletion of glutathione (B108866) (GSH) and inhibition of thioredoxin reductase (TrxR). frontiersin.org This ability to modify cysteines distinguishes APR-246 from compounds like PK-083 and PK-7088, which bind to a pre-existing pocket in specific mutants like Y220C to increase protein stability. frontiersin.org Another reactivator, chetomin (B1668609) (CTM), has been shown to bind to the heat shock protein Hsp40, increasing its interaction with mutant p53 R175H and inducing a conformational change. nih.gov These distinctions highlight the diverse molecular approaches being explored to restore function to mutant p53.

Preclinical studies have demonstrated that NSC319726 exhibits preferential activity against cancer cells harboring specific TP53 mutations, particularly R175H. It shows greater growth inhibition in mutant p53 cells compared to cells with wild-type p53. selleckchem.comapexbt.com NSC319726 has been reported to have an IC50 of 8 nM for fibroblasts expressing the p53R175 mutation. selleckchem.comapexbt.comtocris.comrndsystems.com It has also shown significant selectivity, demonstrating 10- to 100-fold greater potency against the R175H mutant compared to other common hotspot mutations. selleckchem.com Importantly, at concentrations that are toxic to mutant p53 cells, NSC319726 shows minimal toxicity to non-tumor human fibroblasts expressing wild-type p53. nih.govapexbt.comspandidos-publications.com

In vivo studies using mouse models have further supported the allele-specific activity of NSC319726. It has been shown to inhibit the growth of xenograft tumors derived from human cancer cell lines expressing the p53-R175H mutant, but not those with wild-type p53 or other mutations like R273H. mdpi.comselleckchem.com Furthermore, NSC319726 induced greater toxicity in p53(R172H/R172H) knock-in mice, which carry the mouse equivalent of the human R175H mutation, compared to wild-type mice. nih.govselleckchem.comnih.govfrontiersin.org

While NSC319726 demonstrates specificity for the R175H mutant, other thiosemicarbazones like COTI-2 have shown broader activity across various cancer cell lines, including those with wild-type p53, suggesting a less specific mechanism of action potentially involving effects beyond mutant p53 reactivation. mdpi.comthno.org APR-246 has also shown promising preclinical and clinical activity in TP53-mutated hematologic malignancies and can synergize with chemotherapy, although its efficacy can also be mutation-specific. frontiersin.orgmdpi.com

Here is a summary of preclinical efficacy data for NSC319726:

| Cell Line Type / Model | p53 Status | Effect Observed | IC50 (if available) | Selectivity (vs other mutants) | Source |

| Fibroblasts | p53R175 mutation | Growth inhibition | 8 nM | 10- to 100-fold higher | selleckchem.comapexbt.comtocris.comrndsystems.com |

| Human Fibroblasts | WT p53 | Relatively little to no growth inhibition | - | - | nih.govnih.govapexbt.com |

| TOV112D (Ovarian Carcinoma) | p53R175H | Induction of apoptosis, Growth inhibition | - | - | selleckchem.comapexbt.com |

| OVCAR3 (Ovarian Carcinoma) | p53R248W | Less sensitive than TOV112D | - | - | apexbt.com |

| SKOV3 (Ovarian Carcinoma) | p53-/- | Less sensitive than TOV112D | - | - | apexbt.com |

| p53(R172H/R172H) mice | Mutant p53 | Greater toxicity, extensive apoptosis | - | - | nih.govselleckchem.comnih.govfrontiersin.org |

| p53+/+ mice | WT p53 | Nontoxic | - | - | nih.govselleckchem.comnih.gov |

| TOV112D xenografts | p53R175H | Inhibits tumor growth | - | - | selleckchem.comnih.govfrontiersin.orgrndsystems.com |

| H460 xenografts | p53+/+ | No inhibition of tumor growth | - | - | selleckchem.com |

| MDAMB468 xenografts | p53R273W | No inhibition of tumor growth | - | - | selleckchem.com |

Exploration of Combination Research Strategies

Given the complexity of cancer and the potential for resistance, exploring combination therapies involving NSC319726 is a logical step in preclinical research. Combining agents that target different vulnerabilities in cancer cells can lead to synergistic effects and improved outcomes.

While direct preclinical data on synergistic effects of NSC319726 with established cancer therapies in tumor models is not extensively detailed in the provided results, the principle of combining mutant p53 reactivators with other agents is supported by studies with related compounds. For example, APR-246 has demonstrated synergy with various chemotherapeutic drugs, including cisplatin, doxorubicin, 5-FU, and azacitidine, in preclinical and clinical settings. frontiersin.orgthno.orgmdpi.com This synergy can arise from multiple factors, such as the restored wild-type p53 function enhancing the apoptotic response to DNA damage induced by chemotherapy, or the chemotherapy leading to an accumulation of mutant p53, thereby increasing the target for the reactivator. frontiersin.org Additionally, some reactivators, like APR-246, can affect cellular redox balance, which may interfere with drug efflux pumps or enhance the activity of certain cytotoxic agents. frontiersin.org

One study mentions that NSC319726 enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines. ki.se Furthermore, AI/ML approaches are being utilized to identify synergistic drug combinations against pancreatic cancer cell lines, with NSC319726 being considered in this context alongside other agents like MDM2 antagonists and mTOR inhibitors, suggesting ongoing efforts to find effective combinations. chemrxiv.org The observation that mutant p53 can create vulnerabilities in cancer cells, such as at the G2 checkpoint, provides a rationale for combining mutant p53 reactivation with agents that exploit these vulnerabilities, such as CDK inhibitors. thno.org

The rational design of combination therapies involving NSC319726 can be guided by its specific mechanism of action and the known characteristics of mutant p53 cancers. Since NSC319726 restores the transcriptional activity of mutant p53, combining it with therapies that are more effective in the presence of functional p53 is a rational approach. For instance, some conventional chemotherapies rely, at least in part, on intact p53 signaling to induce apoptosis. nih.govfrontiersin.org By reactivating mutant p53, NSC319726 could potentially sensitize resistant cancer cells to these agents.

Furthermore, the role of NSC319726 as a zinc metallochaperone and its involvement in ROS generation suggest potential combinations with agents that modulate metal homeostasis or oxidative stress. Targeting pathways that are upregulated or become essential for survival in the context of mutant p53 gain-of-function could also be a rational strategy. The synthetic lethality concept, where targeting a specific pathway is lethal only in cells with a p53 mutation, provides a strong basis for rational combination design. mdpi.comfrontiersin.org Identifying such synthetic lethal partners for mutant p53 in the presence of NSC319726 could lead to highly selective and effective therapies. The restoration of MDM2 negative regulation by NSC319726 in mutant p53 cells nih.govnih.gov suggests potential interplay with MDM2 inhibitors, although MDM2 inhibitors primarily target wild-type p53. nih.gov However, exploring how these different approaches might be combined or sequenced based on their mechanistic effects on the p53 pathway could be a subject of rational design.

Advanced Preclinical Model Development for NSC319726 Research

Evaluating the efficacy and mechanisms of NSC319726 and its combinations requires relevant and predictive preclinical models. Early studies utilized standard cancer cell lines with defined TP53 mutations and corresponding xenograft models in immunocompromised mice. nih.govmdpi.comselleckchem.comnih.govfrontiersin.orgrndsystems.com The use of p53 knock-in mouse models, such as those carrying the R172H mutation (equivalent to human R175H), has been crucial for assessing allele-specific toxicity and efficacy in a more physiologically relevant context. nih.govselleckchem.comnih.govfrontiersin.orgnih.gov These models allow for the study of mutant p53 reactivation in the presence of a functional murine immune system and in the context of native tissue microenvironments.

More advanced preclinical models are essential for a comprehensive understanding and translation of findings. These include:

Patient-Derived Xenografts (PDXs): Implanting tumor tissue from patients with specific TP53 mutations into mice can better recapitulate the heterogeneity and microenvironment of human tumors, providing a more accurate platform for evaluating drug response.

Organoid Models: Three-dimensional cultures derived from patient tumors can maintain key characteristics of the original tumor, offering a high-throughput system for testing drug efficacy and combinations ex vivo.

Genetically Engineered Mouse Models (GEMMs): Developing GEMMs with specific TP53 mutations in relevant tissue contexts allows for the study of tumor initiation, progression, and response to therapy in a native microenvironment with an intact immune system. The mention of a planned study using a mouse model of pancreas cancer to test NSC319726 indicates the use of such models. grantome.com

CRISPR/Cas9-edited cell lines and organoids: Creating isogenic cell lines or organoids with specific p53 mutations allows for precise comparisons of drug effects dependent on the mutation status.

Advanced Computational Models: Utilizing AI/ML approaches to analyze large datasets from preclinical screens can help predict synergistic drug combinations and guide experimental design, as demonstrated in the context of pancreatic cancer research involving NSC319726. chemrxiv.org

These advanced models, combined with detailed molecular analyses, are critical for elucidating the full potential of NSC319726 as a mutant p53 reactivator and for designing effective combination strategies for clinical translation.

Application of Organoid and 3D Culture Systems for Mechanistic Elucidation

The use of organoid and 3D culture systems represents a valuable avenue for elucidating the complex mechanisms of action of compounds like NSC319726 in environments that more closely mimic in vivo conditions compared to traditional 2D cell cultures. While direct studies specifically detailing the application of these systems solely for the mechanistic elucidation of NSC319726 itself are not extensively highlighted in the provided search results, the utility of such models in related research underscores their potential. For instance, organoids derived from high-grade serous ovarian carcinomas have been utilized in studies involving the reactivation of mutant p53, a key target of NSC319726, and in testing the efficacy of therapeutic combinations researchgate.netnih.gov. Applying organoid and 3D culture systems to NSC319726 research could provide more physiologically relevant insights into how the compound interacts with the tumor microenvironment, affects cell-cell interactions, and influences complex signaling pathways in a tissue-like context. This could be particularly relevant for understanding its copper-dependent toxicity and the resulting cellular responses, such as oxidative stress and cell cycle arrest, within a more complex cellular architecture nih.govdovepress.com.

Utilization of Genetically Engineered Mouse Models for Allele-Specific Studies

Genetically engineered mouse models have been instrumental in demonstrating the allele-specific activity of NSC319726, particularly concerning mutations in the TP53 gene. Studies utilizing p53 R172H knock-in mice have provided in vivo evidence for the compound's ability to induce apoptosis and inhibit tumor growth in a manner dependent on the presence of this specific p53 mutation (the mouse R172H mutation is equivalent to the human R175H mutation) nih.govnih.govmedchemexpress.comnih.govcapes.gov.broup.comnih.gov. Xenograft models, where human tumor cell lines with different p53 alleles are implanted into mice, have also been used to show the preferential inhibition of tumor growth in those carrying the p53 R175H mutation upon treatment with NSC319726 medchemexpress.comnih.govnih.gov. The utilization of these models allows for the investigation of NSC319726's effects within a living system, providing insights into its pharmacokinetics, biodistribution, and impact on tumor progression and regression in an allele-specific manner. Future studies could leverage a wider range of genetically engineered mouse models harboring different p53 mutations or other relevant genetic alterations to further dissect the compound's allele specificity and evaluate its efficacy against a broader spectrum of genetic subtypes.

Elucidation of Novel Molecular Targets and Off-Target Mechanisms

While NSC319726 is well-established as a reactivator of mutant p53, particularly the R175H allele, research continues to elucidate its full spectrum of molecular interactions and potential off-target effects. Initially recognized for its ability to restore wild-type conformation and function to mutant p53 through a proposed zinc-metallochaperone mechanism, more recent studies have also highlighted its capacity to bind copper nih.govnih.govnih.govoup.comnih.govcinj.orgcore.ac.ukaacrjournals.orgfrontiersin.org. This copper binding is implicated in the induction of oxidative stress, generation of reactive oxygen species (ROS), and depletion of deoxyribosyl-purines, leading to DNA damage and G1 cell cycle arrest nih.govdovepress.com.

Moreover, NSC319726 has demonstrated antimicrobial activity against multidrug-resistant Escherichia coli strains and antifungal activity against Candida albicans, suggesting mechanisms beyond p53 reactivation, possibly involving the inhibition of protein synthesis through interaction with ribosomes mdpi.comresearchgate.netresearchgate.netresearchgate.net. Elucidating these diverse molecular interactions is crucial for a comprehensive understanding of NSC319726's pharmacological profile and for predicting potential off-target effects.

Development of Analogs with Enhanced Mechanistic Specificity and Potency

NSC319726 is considered a promising lead compound for the development of new therapeutic agents cinj.orgmdpi.comresearchgate.net. A key future research direction involves the design and synthesis of analogs with enhanced mechanistic specificity and potency, as well as improved pharmacokinetic properties. The current understanding of NSC319726's interaction with both mutant p53 and metal ions provides a basis for structural modifications aimed at optimizing its activity.

Structure-activity relationship (SAR) studies are essential in this process to understand how chemical modifications influence the compound's ability to reactivate specific p53 mutants, bind to metal ions, generate ROS, or interact with other potential targets mdpi.com. The goal is to develop analogs that exhibit higher efficacy against target cells while minimizing potential off-target effects and toxicity. For instance, developing analogs with tuned metal-binding properties could potentially enhance its desired effects (e.g., mutant p53 reactivation or specific antimicrobial activity) while reducing unwanted interactions. The development of analogs is a critical step in translating the research findings on NSC319726 into potential clinical applications.

Table 1: Summary of Key Molecular Interactions and Effects of NSC319726

| Interaction/Effect | Mechanism/Associated Pathway | Biological Outcome |

| Reactivation of mutant p53 (especially R175H) | Zinc-metallochaperone function, restores wild-type conformation. | Restoration of tumor suppressor function, apoptosis. nih.govnih.govoup.comnih.govcinj.orgcore.ac.ukaacrjournals.orgfrontiersin.org |

| Copper Binding | Forms complex with copper ions. | Induction of oxidative stress, ROS generation. nih.govdovepress.com |

| ROS Generation | Result of copper binding. | Depletion of deoxyribosyl-purines, DNA damage. nih.govdovepress.com |

| Cell Cycle Arrest | Depletion of deoxyribosyl-purines. | G1 phase arrest. nih.govdovepress.com |

| Apoptosis | p53-dependent in mutant p53 cells; potentially other pathways. | Programmed cell death. nih.govcinj.orgselleckchem.com |

| Antimicrobial Activity | Possible inhibition of protein synthesis (ribosomes). | Growth inhibition in bacteria and fungi. mdpi.comresearchgate.netresearchgate.netresearchgate.net |

| Modulation of specific genes (Ovarian Cancer) | Potential targeting of RPS6KA6, BCL6, FOXO3, CCNB1, CDC20. | Affects pathways like oocyte meiosis, mitotic cell cycle. nih.govnih.gov |

Q & A

Q. What is the primary mechanism by which NSC319726 reactivates mutant p53 proteins?

NSC319726 functions as a zinc metallochaperone, restoring zinc ions to p53R175 mutants to re-establish wild-type structural conformation and transcriptional activity. This mechanism relies on its zinc chelation properties and redox modulation, which enable mutant p53 to regain DNA-binding capacity . Key validation methods include X-ray crystallography for structural analysis and luciferase reporter assays to measure transcriptional reactivation.

Q. How does NSC319726 achieve selectivity for p53R175 mutant cells over wild-type p53?

NSC319726 selectively targets p53R175 mutants due to their zinc-deficient state. The compound’s zinc-chelating ability corrects structural distortions in the mutant’s DNA-binding domain, while wild-type p53 (already zinc-bound) remains unaffected. Selectivity is confirmed via comparative IC50 assays (e.g., 8 nM in p53R175 mutants vs. no activity in wild-type cells) and allele-specific xenograft models .

Q. What experimental models are recommended for initial screening of NSC319726’s efficacy?

Use p53R175H knock-in murine models or human cell lines with confirmed p53R175 mutations (e.g., TOV112D ovarian cancer cells). Include controls with wild-type p53 (e.g., H460 lung cancer cells) and other p53 mutants (e.g., R273W in MDAMB468 cells) to validate allele specificity .

Q. How should dose-response experiments for NSC319726 be designed?

- In vitro : Test concentrations ranging from 1 nM to 10 μM, with 72-hour exposure to capture IC50 values (typically ~8 nM for p53R175 mutants).

- In vivo : Use doses between 1–10 mg/kg in xenograft models, monitoring survival and toxicity (e.g., 5 mg/kg caused 70% mortality in p53R172H/R172H mice) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data between in vitro efficacy and in vivo toxicity of NSC319726?

While NSC319726 shows potent in vitro activity, its in vivo toxicity in p53R175H knock-in mice (e.g., 30% survival at 5 mg/kg) suggests off-target effects. Mitigation strategies include:

- Combination therapy : Co-administer with antioxidants (e.g., retinoic acid) to reduce redox-related toxicity .

- Prodrug modification : Engineer derivatives with selective activation in tumor microenvironments.

- Toxicity profiling : Use transcriptomics to identify off-target pathways and adjust dosing regimens .

Q. What explains NSC319726’s differential effects on p53R175H versus other p53 mutants (e.g., R273W)?

Structural studies reveal that p53R175H disrupts zinc coordination, making it uniquely responsive to zinc restoration. In contrast, R273W mutants retain partial zinc binding, rendering them less dependent on NSC319726. Validate via mutagenesis assays and molecular dynamics simulations .

Q. How can bioinformatics approaches enhance understanding of NSC319726’s therapeutic targets?

Integrate transcriptomic data (e.g., GSE35972 dataset) to identify differentially expressed genes (DEGs) post-treatment. For example, NSC319726 downregulates CCNB1 and CDC20 in ovarian cancer, implicating disrupted mitotic pathways. Follow up with functional enrichment analysis (e.g., KEGG pathway mapping) and protein-protein interaction networks to prioritize targets .

Q. What experimental controls are critical when assessing NSC319726’s cell cycle effects?

- Baseline p53 status : Confirm mutation profiles via sequencing or Western blot (e.g., p53 protein levels in UOK276 vs. HK-2 cells) .

- Cell cycle synchronization : Use serum starvation or chemical blockers (e.g., nocodazole) to isolate phase-specific effects.

- Redox controls : Include antioxidants (e.g., NAC) to distinguish zinc-dependent activity from oxidative stress .

Q. What strategies validate the allele-specificity of NSC319726 in preclinical models?

Q. How do redox changes modulate NSC319726’s activity in mutant p53 reactivation?

NSC319726 induces intracellular redox shifts, facilitating zinc release and mutant p53 refolding. Monitor using redox-sensitive dyes (e.g., DCFDA for ROS) and correlate with p53 conformational changes (e.g., immunoprecipitation with conformation-specific antibodies) .

Methodological Guidelines

11. Designing a research proposal for NSC319726:

- Hypothesis : Focus on mechanistic links between zinc chelation, p53 reactivation, and apoptosis.

- Innovation : Highlight unexplored combinations (e.g., with PARP inhibitors) or novel delivery systems.

- Feasibility : Reference prior in vivo toxicity data and propose dose-optimization protocols .

12. Addressing contradictory results in NSC319726 studies:

- Data triangulation : Combine flow cytometry (cell cycle), RNA-seq (transcriptional output), and metabolomics (redox state).

- Reproducibility : Use multiple cell lines (e.g., UOK276, TOV112D) and independent validation labs .

13. Best practices for NSC319726 handling and storage:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.